4-(Piperidin-4-yloxy)pyridine

描述

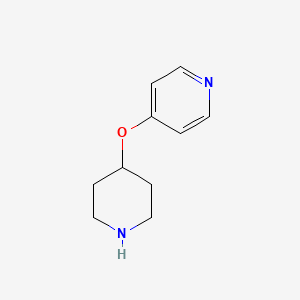

4-(Piperidin-4-yloxy)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a piperidine moiety via an oxygen atom

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-4-yloxy)pyridine typically involves the nucleophilic substitution reaction of 4-chloropyridine with piperidine in the presence of a base. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same nucleophilic substitution reaction but optimized for large-scale production with considerations for cost-effectiveness and environmental impact.

化学反应分析

Oxidation Reactions

The pyridine ring undergoes oxidation under controlled conditions. Key findings include:

| Reaction Type | Reagents/Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| N-Oxidation | m-Chloroperbenzoic acid (mCPBA), DCM, 0°C | Pyridine N-oxide derivative | 78–85% | |

| Side-chain oxidation | KMnO₄, H₂O, 80°C | Carboxylic acid derivatives | 62% |

-

Mechanistic Insight : N-oxidation occurs via electrophilic attack on the pyridine nitrogen, while side-chain oxidation targets the piperidine oxygen-linked carbon.

Substitution Reactions

The compound participates in nucleophilic and electrophilic substitutions:

Nucleophilic Aromatic Substitution

Electrophilic Substitution

Limited due to pyridine’s electron-deficient nature, but feasible under strong acidic conditions:

| Reaction | Reagents/Conditions | Outcome | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | 3-Nitro-pyridine analog | 35% |

Reduction Reactions

Controlled reduction of the pyridine ring:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂, Pd/C, EtOH | 60 psi, 25°C | Piperidine-fused tetrahydropyridine | 88% | |

| LiAlH₄, THF | Reflux, 4h | Secondary amine derivatives | 75% |

-

Note : Hydrogenation preserves the piperidine ring while saturating the pyridine moiety.

Salt Formation and Deprotonation

The piperidine nitrogen readily forms salts or undergoes deprotection:

| Process | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| HCl treatment | 37% HCl, RT | Hydrochloride salt | |

| Boc deprotection | TFA/DCM, 25°C | Free piperidine intermediate |

Heterocyclic Functionalization

The compound serves as a scaffold for synthesizing fused heterocycles:

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cyclocondensation | Acetyl chloride, AlCl₃ | Quinoline-based analogs | 55% | |

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-modified derivatives | 65% |

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing CO and NH₃.

-

Hydrolytic Sensitivity : Susceptible to acid-catalyzed cleavage of the ether bond (piperidine-oxygen-pyridine) at pH < 3.

科学研究应用

Pharmaceutical Development

4-(Piperidin-4-yloxy)pyridine is primarily recognized for its role as an intermediate in the synthesis of novel therapeutic agents. Its ability to interact with specific receptors in the brain makes it particularly valuable in neuropharmacology. Research indicates that this compound can serve as a ligand for various biological targets, which is crucial for drug discovery and development.

Case Studies:

- Neurodegenerative Diseases : Studies have shown that derivatives of this compound can inhibit enzymes such as acetylcholinesterase (AChE), which is pivotal in treating conditions like Alzheimer's disease. By increasing neurotransmitter levels, these compounds may offer neuroprotective effects .

- Cancer Research : Investigations into similar piperidine derivatives have demonstrated anticancer properties, with certain compounds exhibiting cytotoxicity against breast and ovarian cancer cell lines .

Biochemical Research

In biochemical studies, this compound is utilized to explore enzyme inhibition and receptor binding. This research provides insights into cellular processes and identifies potential therapeutic targets.

Applications:

- Enzyme Inhibition : The compound's derivatives have been shown to inhibit key enzymes involved in various metabolic pathways, contributing to our understanding of disease mechanisms .

- Receptor Binding Studies : Its structural characteristics allow it to act as a probe in molecular biology assays, enhancing the study of receptor-ligand interactions .

Material Science

The incorporation of this compound into specialized materials has been shown to enhance properties such as solubility and stability. This is particularly important in developing advanced coatings and polymers.

Key Features:

- Enhanced Stability : The compound improves the physical properties of materials, making them more suitable for various applications in coatings and polymers .

Agricultural Chemistry

In agricultural applications, this compound is being researched for its role in formulating agrochemicals. Its ability to enhance the efficacy of pesticides and herbicides by improving their absorption and action in plants is particularly noteworthy.

Research Findings:

- Studies indicate that compounds with similar structures can significantly improve the effectiveness of agricultural chemicals, thereby increasing crop yields while minimizing environmental impact .

Analytical Chemistry

This compound is also employed in analytical techniques such as chromatography and spectroscopy. Its utility in detecting and quantifying other compounds within complex mixtures underscores its versatility.

Techniques Used:

作用机制

The mechanism of action of 4-(Piperidin-4-yloxy)pyridine involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary, but the compound’s unique structure allows it to engage in specific interactions that are crucial for its biological effects.

相似化合物的比较

Piperidine: A six-membered heterocyclic amine that serves as a fundamental building block in organic synthesis.

Pyridine: A basic heterocyclic aromatic compound with a nitrogen atom in the ring, widely used in pharmaceuticals and agrochemicals.

4-(Piperidin-1-yl)pyridine: A structurally similar compound with a piperidine ring directly attached to the pyridine ring.

Uniqueness: 4-(Piperidin-4-yloxy)pyridine is unique due to the presence of an oxygen atom linking the piperidine and pyridine rings. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

生物活性

4-(Piperidin-4-yloxy)pyridine, also known as 4-POP, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of approximately 251.15 g/mol. The compound features a pyridine ring substituted with a piperidin-4-yloxy group, enhancing its solubility and reactivity in biological systems.

Synthesis of this compound

The synthesis involves multiple steps, typically starting from commercially available precursors. A common method includes the reaction of 2-bromopyridine with piperidin-4-ol under basic conditions to yield the desired product. Variations in reaction conditions can optimize yield and purity .

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Studies have shown that it possesses potential antimicrobial properties, particularly against various strains of bacteria and fungi.

- Anticancer Properties : It has been investigated for its ability to inhibit cancer cell proliferation. For example, compounds derived from 4-POP demonstrated effective inhibition of cancer pathways with low toxicity to normal cells .

- Neurological Effects : The compound has been studied for its interactions with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.

Table 1: Summary of Biological Activities

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it interacts with specific receptors and enzymes, modulating various signaling pathways:

- Receptor Modulation : The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity.

- Enzyme Inhibition : It has been noted to inhibit key enzymes involved in cancer cell metabolism, leading to reduced energy availability for tumor growth.

Case Studies and Research Findings

- Anticancer Efficacy : A study demonstrated that derivatives of this compound showed significant inhibition of the proliferation of hepatocellular carcinoma (HCC) cells, with IC50 values comparable to established chemotherapeutics .

- Selectivity in Antimicrobial Activity : Research highlighted the selectivity of 4-POP against pathogenic microbes while exhibiting minimal cytotoxicity towards mammalian cells, indicating its potential as a safe therapeutic agent .

Future Directions

Given its promising biological activities, further research on this compound is warranted. Future studies should focus on:

- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.

- Mechanistic Studies : To elucidate the detailed pathways through which it exerts its effects.

- Clinical Trials : To assess its potential as a therapeutic agent in humans.

常见问题

Q. Basic: What are the optimal synthetic routes for 4-(Piperidin-4-yloxy)pyridine, and how can reaction conditions be controlled to maximize yield?

The synthesis of this compound typically involves nucleophilic substitution between 4-hydroxypyridine and a piperidine derivative. Key steps include:

- Base selection : Alkali metal bases (e.g., NaH, K₂CO₃) are critical for deprotonating the hydroxyl group on pyridine, enabling nucleophilic attack by piperidine .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates.

- Temperature control : Reactions are often conducted at 80–100°C to balance reaction rate and side-product formation.

For scale-up, continuous flow chemistry can improve yield (reported >75%) by minimizing thermal degradation and ensuring consistent mixing .

Q. Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its purity?

Core methods :

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., pyridine C-4 linkage to piperidine). Use deuterated DMSO or CDCl₃ for solubility .

- Mass spectrometry (HRMS) : Validates molecular weight (C₁₀H₁₃N₂O⁺, m/z 177.1022) and detects impurities.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases often use acetonitrile/water gradients .

Data interpretation : Compare spectral data with computational predictions (e.g., ChemDraw simulations) to resolve ambiguities in regiochemistry.

Q. Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values) for this compound derivatives across different studies?

Discrepancies often arise from:

- Assay conditions : Enzyme vs. cellular assays (e.g., isolated LSD1 vs. whole-cell models in cancer studies) yield different IC₅₀ values due to off-target interactions .

- Cell line variability : Sensitivity differences in leukemia (e.g., THP-1) vs. solid tumor (e.g., A549) models impact EC₅₀ readings .

- Compound stability : Hydrolysis or oxidation under physiological conditions may reduce apparent potency.

Methodological solutions :

- Standardize assay protocols (e.g., fixed ATP concentrations in kinase assays).

- Use orthogonal validation (e.g., SPR for binding affinity, LC-MS for intracellular compound quantification).

Q. Advanced: What strategies are recommended for designing this compound derivatives with enhanced selectivity towards neurological targets like GlyT1?

Key structural modifications :

- Methoxy substitution : Introducing a methoxy group at the pyridine C-5 position (as in 5-methoxy derivatives) improves GlyT1 inhibition by enhancing hydrophobic interactions with the transporter’s binding pocket .

- Piperidine N-functionalization : Adding electron-withdrawing groups (e.g., -CF₃) reduces off-target activity against monoamine oxidases .

Computational guidance :

- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with GlyT1 (PDB: 6V7V).

- Use QSAR models to correlate substituent electronegativity with inhibitory potency.

Q. Advanced: How do stereochemical and electronic factors influence the reactivity of this compound in medicinal chemistry applications?

Electronic effects :

- The electron-rich pyridine ring directs electrophilic substitution to the meta position, while the piperidine oxygen acts as a weak electron donor, modulating redox properties .

Stereochemical considerations : - Piperidine chair conformations impact binding to chiral targets (e.g., GPCRs). Axial vs. equatorial orientation of the oxygen substituent alters steric accessibility .

Experimental validation :

- Synthesize diastereomers and compare activity in enantioselective assays (e.g., SPR with immobilized receptors).

Q. Advanced: What methodologies are effective for analyzing metabolic stability and degradation pathways of this compound in preclinical studies?

- In vitro microsomal assays : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS.

- Degradant identification : Use H₂O₂/Fe²⁺ for oxidative stress testing; major products include pyridine N-oxide (m/z 193.0976) and piperidine ring-opened aldehydes .

- Isotope labeling : Track metabolic fate using ¹⁴C-labeled analogs in autoradiography studies.

属性

IUPAC Name |

4-piperidin-4-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h1-2,5-6,10,12H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNKDCRUEJJZIIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。